molecular formula C17H24O B595066 (S)-((Dec-1-yn-5-yloxy)methyl)benzene CAS No. 1355990-11-2

(S)-((Dec-1-yn-5-yloxy)methyl)benzene

Cat. No. B595066
CAS RN: 1355990-11-2
M. Wt: 244.378
InChI Key: RYDBCJFQGRCLOM-QGZVFWFLSA-N
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Description

Benzene (C6H6) is the simplest organic, aromatic hydrocarbon and parent compound of numerous important aromatic compounds . It is a colorless liquid with a characteristic odor and is primarily used in the production of polystyrene .


Synthesis Analysis

Benzene is prepared from ethyne by the process of cyclic polymerization . In this process, ethyne is passed through a red-hot iron tube at 873 K. The ethyne molecule then undergoes cyclic polymerization to form benzene .


Molecular Structure Analysis

The structure of benzene has been of interest since its discovery. German chemists Joseph Loschmidt (in 1861) and August Kekule von Stradonitz (in 1866) independently proposed a cyclic arrangement of six carbons with alternating single and double bonds . In real benzene, all the carbon-carbon bonds are exactly the same - intermediate in length between C-C and C=C at 0.139 nm .


Chemical Reactions Analysis

Benzene usually undergoes substitution reactions in which one of the hydrogen atoms is replaced by something new . Most of the reactions of benzene belong to a class called electrophilic aromatic substitution that leaves the ring itself intact but replaces one of the attached hydrogens .


Physical And Chemical Properties Analysis

Benzene is a colorless, sweet-smelling chemical that can be derived from natural gas, crude oil, or coal and is primarily used as a feedstock to make other chemicals . It is highly toxic and is a known carcinogen; exposure to it may cause leukemia .

Mechanism of Action

The bromination of benzene is an example of an electrophilic aromatic substitution reaction. In this reaction, the electrophile (bromine) forms a sigma bond to the benzene ring, yielding an intermediate. Then, a proton is removed from the intermediate to form a substituted benzene ring .

Safety and Hazards

Benzene is a human carcinogen leading to leukemia . It is harmful to the eyes, skin, airway, nervous system, and lungs . Long-term exposure may affect bone marrow and blood production .

Future Directions

Single-atom catalysts (SACs), affording 100% metal dispersion and maximized metal atom utilization, have recently emerged as a new type of potential catalyst for catalytic reactions, particularly for benzene oxidation to phenol . This could pave the way towards more profitable and more sustainable lignocellulose biorefineries .

properties

IUPAC Name

[(5S)-dec-1-yn-5-yl]oxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O/c1-3-5-8-14-17(13-6-4-2)18-15-16-11-9-7-10-12-16/h2,7,9-12,17H,3,5-6,8,13-15H2,1H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYDBCJFQGRCLOM-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCC#C)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](CCC#C)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80733824
Record name ({[(5S)-Dec-1-yn-5-yl]oxy}methyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-((Dec-1-yn-5-yloxy)methyl)benzene

CAS RN

1355990-11-2
Record name ({[(5S)-Dec-1-yn-5-yl]oxy}methyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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